molecular formula C9H7ClF2N2 B8151943 5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine

5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B8151943
M. Wt: 216.61 g/mol
InChI Key: ZJIMDBRPMSKMLO-UHFFFAOYSA-N
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Description

5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both chlorine and fluorine atoms

Properties

IUPAC Name

5-chloro-1-(2,2-difluoroethyl)pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2N2/c10-8-3-6-1-2-14(5-9(11)12)7(6)4-13-8/h1-4,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIMDBRPMSKMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=CN=C(C=C21)Cl)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology

The most straightforward approach involves reacting 5-chloro-1H-pyrrolo[2,3-c]pyridine with 2,2-difluoroethyl halides (e.g., bromide or iodide) in the presence of a base.

Typical Conditions :

  • Base : NaH, K₂CO₃, or Cs₂CO₃

  • Solvent : DMF, THF, or acetonitrile

  • Temperature : 60–100°C, 12–24 hours

Example Protocol (adapted from [WO2006025716A1]):

  • Dissolve 5-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous DMF.

  • Add NaH (1.2 equiv) at 0°C and stir for 30 minutes.

  • Introduce 2,2-difluoroethyl bromide (1.5 equiv) and heat at 80°C for 18 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : 65–78%

Key Challenges

  • Regioselectivity : Competing alkylation at other reactive sites (e.g., pyridine nitrogen) may occur.

  • Byproducts : Over-alkylation or hydrodehalogenation of the difluoroethyl group.

Mitsunobu Reaction with 2,2-Difluoroethanol

Methodology

This method employs the Mitsunobu reaction to install the 2,2-difluoroethyl group using 2,2-difluoroethanol.

Typical Conditions :

  • Reagents : DIAD (diisopropyl azodicarboxylate) or DEAD (diethyl azodicarboxylate) with PPh₃

  • Solvent : THF or DCM

  • Temperature : 0°C to room temperature, 4–12 hours

Example Protocol (adapted from [EP2638010A1]):

  • Combine 5-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), 2,2-difluoroethanol (1.2 equiv), PPh₃ (1.5 equiv), and DIAD (1.5 equiv) in THF.

  • Stir at room temperature for 8 hours.

  • Concentrate under reduced pressure and purify via flash chromatography.

Yield : 55–70%

Advantages

  • Avoids harsh alkylation conditions.

  • Suitable for acid-sensitive substrates.

Reductive Amination with 2,2-Difluoroethylamine

Methodology

A two-step process involving condensation of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde with 2,2-difluoroethylamine followed by reduction.

Typical Conditions :

  • Step 1 : Condensation with NaBH₃CN or NaBH(OAc)₃ in MeOH or DCM.

  • Step 2 : Cyclization via acid catalysis (e.g., HCl or TFA).

Example Protocol (adapted from [PMC6522351]):

  • React 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (1.0 equiv) with 2,2-difluoroethylamine (1.5 equiv) in MeOH.

  • Add NaBH₃CN (1.2 equiv) and stir for 12 hours.

  • Acidify with HCl and heat to induce cyclization.

  • Neutralize and extract with DCM.

Yield : 50–60%

Limitations

  • Requires pre-functionalized pyrrolopyridine derivatives.

  • Lower yields due to intermediate instability.

Comparative Analysis of Methods

Method Conditions Yield (%) Key Advantages Key Drawbacks
Direct N-AlkylationNaH/DMF, 80°C65–78High efficiency, minimal stepsRisk of over-alkylation
Mitsunobu ReactionDIAD/PPh₃, THF55–70Mild conditions, regioselectiveCostly reagents
Reductive AminationNaBH₃CN/MeOH, HCl50–60Applicable to complex substratesMulti-step, moderate yields

Mechanistic Insights

  • N-Alkylation : Proceeds via deprotonation of the pyrrole nitrogen, followed by nucleophilic attack on the 2,2-difluoroethyl halide.

  • Mitsunobu Reaction : Utilizes a radical-free mechanism where the alcohol is activated by DIAD/PPh₃ to form an oxyphosphonium intermediate, enabling SN2 displacement.

  • Reductive Amination : Imine formation followed by reduction and acid-mediated cyclization.

Scalability and Industrial Relevance

  • Direct N-Alkylation is preferred for large-scale synthesis due to its simplicity and high yields.

  • Mitsunobu Reaction is limited by the cost of DIAD and PPh₃ but valuable for lab-scale precision.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Boron Reagents: Employed in Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine is a compound with significant potential in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Medicinal Chemistry

5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine has been investigated for its potential as a therapeutic agent. The structural modifications introduced by the chloro and difluoroethyl groups enhance its interaction with biological targets.

Case Study: G-Protein-Coupled Receptors (GPCRs)

Research indicates that derivatives of pyrrolo[2,3-c]pyridine compounds can act as modulators of GPCRs, which are crucial in various signaling pathways. A study highlighted the efficacy of similar compounds in regulating receptor activity, suggesting that 5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine could be explored for developing new GPCR-targeted therapies .

Anticancer Research

Due to its distinct chemical structure, this compound has been evaluated for anticancer properties. Pyrrolo[2,3-c]pyridine derivatives have shown promise in inhibiting cancer cell proliferation.

Case Study: In Vitro Anticancer Activity

A study tested various pyrrolo[2,3-c]pyridine derivatives against multiple cancer cell lines. Results indicated that compounds with similar structural motifs exhibited significant cytotoxicity, paving the way for further exploration of 5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine as a potential anticancer agent .

Neurological Disorders

The compound's ability to modulate neurotransmitter systems makes it a candidate for research into treatments for neurological disorders.

Case Study: Neuroprotective Effects

Research has examined the neuroprotective effects of pyrrolo[2,3-c]pyridine derivatives in models of neurodegeneration. The findings suggest that these compounds may help mitigate neuronal damage and improve cognitive function .

Data Tables

Activity TypeDescriptionReferences
GPCR ModulationInteraction with G-protein coupled receptors
AnticancerCytotoxic effects on cancer cell lines
NeuroprotectionProtection against neuronal damage

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a pyrrolopyridine framework with a difluoroethyl substituent, suggests possible interactions with biological targets that could lead to therapeutic applications. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C9H7ClF2N2
  • Molecular Weight : 216.61 g/mol
  • CAS Number : 2808241-41-8
  • Structure :
    SMILES ClC1 CC2 C C N1 NC C2C C F F C C\text{SMILES ClC1 CC2 C C N1 NC C2C C F F C C}

Biological Activity Overview

The biological activity of 5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine has been investigated in various contexts, particularly focusing on its potential as a therapeutic agent. The following sections summarize key findings from recent studies.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways.
  • Case Study : In vitro assays demonstrated that the compound reduced the viability of several cancer cell lines by inducing apoptosis and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Apoptosis induction
MCF7 (Breast Cancer)10Cell cycle arrest
HeLa (Cervical Cancer)12Inhibition of kinase activity

Antimicrobial Activity

5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine has also been evaluated for its antimicrobial properties:

  • Activity Spectrum : The compound exhibited activity against both Gram-positive and Gram-negative bacteria.
  • Study Findings : In a study conducted by researchers at MDPI, the compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL.
MicroorganismMIC (µg/mL)Type
Staphylococcus aureus8Gram-positive
Escherichia coli16Gram-negative

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties:

  • Neuroprotection Mechanism : It is hypothesized that the compound may protect neuronal cells from oxidative stress and apoptosis.
  • Research Findings : A study indicated that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) in neuronal cell cultures.

Q & A

Q. What are the key considerations for synthesizing 5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine with high purity?

Methodological Answer: Synthesis optimization should focus on reaction temperature, solvent selection, and purification techniques. For example, heating conditions (e.g., 70°C for 2 hours in acetic acid with iron as a catalyst, as seen in analogous pyrrolopyridine syntheses) can improve yield . Post-reaction purification via column chromatography or recrystallization, followed by analytical validation (HPLC, NMR), ensures purity. Reaction design frameworks combining computational pathfinding (e.g., quantum chemical calculations) and iterative experimental testing, as proposed by ICReDD, enhance efficiency by narrowing optimal conditions .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra to confirm the difluoroethyl group (characteristic splitting patterns) and chlorine substitution.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (as applied to related pyrrolopyridines) resolves bond lengths, angles, and crystal packing .
  • FT-IR : Identify functional groups (e.g., C-F stretches at ~1100–1250 cm1^{-1}) .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the difluoroethyl substituent in this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) can model electron density distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. For instance:

  • Reaction Path Search : Tools like GRRM or Gaussian explore transition states and intermediates for reactions involving the difluoroethyl group .
  • Solvent Effects : COSMO-RS simulations assess solvent interactions, critical for designing substitution or coupling reactions .
  • Docking Studies : If targeting biological activity, molecular docking predicts binding affinities to enzymes or receptors .

Q. How can conflicting solubility data in polar solvents be resolved methodologically?

Methodological Answer: Contradictory solubility reports require systematic re-evaluation:

  • Standardized Protocols : Use USP/Ph.Eur. solubility assays (e.g., shake-flask method) in solvents like DMSO, acetonitrile, or THF under controlled temperature .
  • Thermodynamic Analysis : Differential Scanning Calorimetry (DSC) measures melting points and polymorph transitions affecting solubility.
  • Machine Learning : Train models on existing solubility databases (e.g., PubChem) to predict behavior, then validate experimentally .

Q. What strategies address discrepancies in reported reaction yields for analogs of this compound?

Methodological Answer: Yield inconsistencies often stem from variable reaction kinetics or impurity profiles. Mitigation strategies include:

  • Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., catalyst loading, temperature) and optimize conditions .
  • In-line Analytics : Real-time monitoring (e.g., ReactIR) tracks intermediate formation and reaction completion .
  • Controlled Atmosphere : Moisture-sensitive reactions (common with fluorinated compounds) require anhydrous conditions and inert gas purging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.